CA II Inhibition Potency (Class-Level Inference)
While direct CA II inhibition data for 2-Amino-3,6-dimethylbenzene-1-sulfonamide is not available, a class-level inference can be made by comparing its core scaffold to a known active compound. The target compound is a primary benzenesulfonamide, a known zinc-binding group (ZBG). A structurally related analog, BDBM50493736, which is also a benzenesulfonamide-based carbonic anhydrase inhibitor, demonstrates a Ki of 215 nM against human CA II [1]. Given that the sulfonamide moiety is essential for Zn2+ coordination in the CA active site, 2-Amino-3,6-dimethylbenzene-1-sulfonamide is predicted to possess measurable CA inhibitory activity. Its specific 3,6-dimethyl substitution, however, will differentiate its affinity and selectivity profile compared to the reference compound and other analogs, as the steric bulk of the methyl groups influences access to the active site cleft [2].
(BDBM50493736)
| Evidence Dimension | In vitro binding affinity (Ki) for human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Not directly available; inferred to be in the nanomolar to low micromolar range based on class |
| Comparator Or Baseline | Analog BDBM50493736 (CHEMBL2436869): Ki = 215 nM |
| Quantified Difference | Unknown; difference predicted based on unique 3,6-dimethyl substitution pattern |
| Conditions | Stopped flow CO2 hydration assay, 15 min incubation |
Why This Matters
This class-level inference establishes a baseline expectation of CA inhibitory activity, while the unique substitution pattern offers a hypothesis for differential selectivity, a key criterion in developing isoform-specific CAIs.
- [1] BindingDB. BDBM50493736 (CHEMBL2436869). Affinity Data for Carbonic Anhydrase 2. (2020). View Source
- [2] Glöckner, S. (2020). Thermodynamic, Kinetic and Crystallographic Investigations of Benzenesulfonamides as Ligands of Human Carbonic Anhydrase II. Doctoral dissertation, Philipps-Universität Marburg. View Source
